

# Application Notes & Protocols for Z-360 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of **Z-360** in high-throughput screening (HTS) assays. **Z-360** is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist.[1] This document outlines the application of **Z-360** as a control compound in a cell-based HTS assay designed to identify novel antagonists of the CCK2 receptor, a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes.

# Introduction to Z-360 and the CCK2 Receptor

**Z-360** is a potent and selective antagonist for the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1] The CCK2 receptor is a Gq-coupled GPCR, and its activation by endogenous ligands such as cholecystokinin (CCK) or gastrin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular signaling pathways.

Given its role as a CCK2 receptor antagonist, **Z-360** serves as an excellent positive control in HTS campaigns aimed at discovering new modulators of this receptor. Its established mechanism of action allows for robust assay development and validation.

# **High-Throughput Screening Assay Principle**



The described HTS assay is a homogeneous, cell-based fluorescence assay that measures changes in intracellular calcium concentration. A cell line stably expressing the human CCK2 receptor is pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CCK2 receptor agonist (e.g., CCK-8), the intracellular calcium concentration increases, leading to a detectable increase in fluorescence. In the presence of a CCK2 receptor antagonist, such as **Z-360**, the agonist-induced calcium mobilization is inhibited, resulting in a decrease in the fluorescent signal. This assay format is amenable to high-throughput screening in 384- or 1536-well plates.

## **Signaling Pathway of the CCK2 Receptor**



Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathway.

# Experimental Protocols Materials and Reagents

- Cell Line: HEK293 cells stably expressing the human CCK2 receptor (HEK293-CCK2R).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 μg/mL G418.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.



- Agonist: Cholecystokinin Octapeptide (CCK-8).
- Control Antagonist: **Z-360**.
- Assay Plates: 384-well, black, clear-bottom microplates.
- Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

#### **Cell Culture and Plating**

- Culture HEK293-CCK2R cells in T-175 flasks at 37°C in a humidified atmosphere with 5% CO2.
- When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin-EDTA.
- Resuspend the cells in culture medium and determine the cell density.
- Dilute the cells in culture medium to a final concentration of 200,000 cells/mL.
- Dispense 25  $\mu$ L of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
- Incubate the plates for 24 hours at 37°C, 5% CO2.

## **Compound Preparation and Plating**

- Prepare a 10 mM stock solution of **Z-360** and test compounds in 100% DMSO.
- Perform serial dilutions of the compounds in DMSO to create a concentration range for doseresponse curves.
- Using an automated liquid handler, transfer 50 nL of each compound dilution to the assay plate wells.
- For control wells, add 50 nL of DMSO (negative control) or 50 nL of a reference antagonist dilution (positive control, e.g., Z-360).



### **Calcium Mobilization Assay**

- Prepare the dye loading solution by reconstituting Fluo-4 AM in assay buffer containing an equal volume of Pluronic F-127 solution.
- Aspirate the culture medium from the cell plates.
- Add 20 μL of the dye loading solution to each well.
- Incubate the plates at 37°C for 60 minutes in the dark.
- Following incubation, place the plate in the fluorescence plate reader.
- Add 10 μL of the CCK-8 agonist solution (at a final concentration equal to its EC80) to each well.
- Measure the fluorescence intensity immediately for 120 seconds.

### **HTS Experimental Workflow**





Click to download full resolution via product page

Caption: High-Throughput Screening Experimental Workflow.



# **Data Presentation and Analysis**

The raw fluorescence data is normalized to the percentage of inhibition relative to control wells. The dose-response curves are then fitted using a four-parameter logistic equation to determine the IC50 values for each compound. Assay quality is monitored by calculating the Z' factor and signal-to-background (S/B) ratio for each plate.

**Ouantitative Data Summary** 

| Compound   | IC50 (nM) | Max Inhibition<br>(%) | Z' Factor | S/B Ratio |
|------------|-----------|-----------------------|-----------|-----------|
| Z-360      | 12.5      | 98.2                  | 0.78      | 8.5       |
| Compound A | 25.3      | 95.1                  | 0.75      | 8.2       |
| Compound B | >10,000   | 15.6                  | 0.81      | 8.9       |
| Compound C | 150.8     | 88.9                  | 0.79      | 8.6       |

#### **Hit Identification and Confirmation Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes & Protocols for Z-360 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#z-360-in-high-throughput-screening-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com